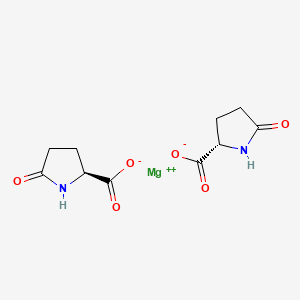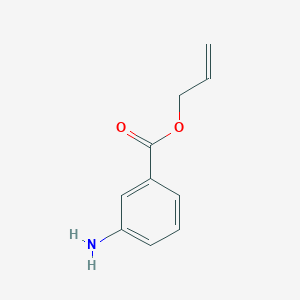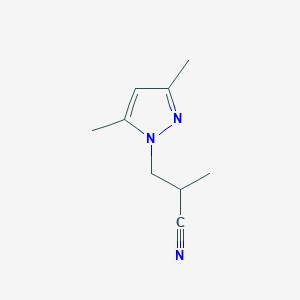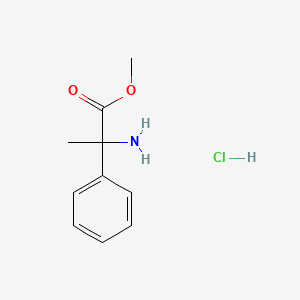
Methyl 2-amino-2-phenylpropanoate hydrochloride
Descripción general
Descripción
“Methyl 2-amino-2-phenylpropanoate hydrochloride” is a chemical compound with the CAS Number: 191796-90-4 . It has a molecular weight of 215.68 and its IUPAC name is methyl 2-amino-2-phenylpropanoate hydrochloride . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is available in solid form .
Molecular Structure Analysis
The InChI code for “Methyl 2-amino-2-phenylpropanoate hydrochloride” is 1S/C10H13NO2.ClH/c1-10(11,9(12)13-2)8-6-4-3-5-7-8;/h3-7H,11H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“Methyl 2-amino-2-phenylpropanoate hydrochloride” is a solid substance . It has a molecular weight of 215.68 . The compound is stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Methyl 2-amino-2-phenylpropanoate hydrochloride has been utilized in the synthesis of amino acid ester isocyanates, showing potential in chemical syntheses involving esters of substituted monobasic acids and isocyanates (Tsai, Takaoka, Powell, & Nowick, 2003).
- It has also played a role in the development of various 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols, which have applications in immunosuppression, particularly in organ transplantation (Kiuchi et al., 2000).
Biomedical Research
- Research has explored the potential of amino acetate functionalized Schiff base organotin(IV) complexes in cancer treatment. These complexes have demonstrated significant cytotoxicity against various human tumor cell lines, indicating their potential as anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).
- The compound has also been used in the synthesis of novel N-(α-Bromoacyl)-α-amino esters containing valyl moiety, which have been investigated for their cytotoxicity, anti-inflammatory, and antibacterial activity. These compounds may be beneficial for incorporation in prodrugs (Yancheva et al., 2015).
Organic Chemistry and Synthesis
- It is involved in asymmetric syntheses of β-hydroxy-α-amino acids via α-hydroxy-β-amino esters, showing its significance in the preparation of various amino acids (Davies et al., 2013).
- Methyl 2-amino-2-phenylpropanoate hydrochloride is used in electron-transfer-initiated photoreactions, highlighting its role in photochemical studies (Kurauchi, Nobuhara, & Ohga, 1986).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-amino-2-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-10(11,9(12)13-2)8-6-4-3-5-7-8;/h3-7H,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBAHSFGHQGGNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-phenylpropanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





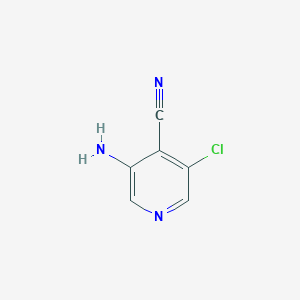
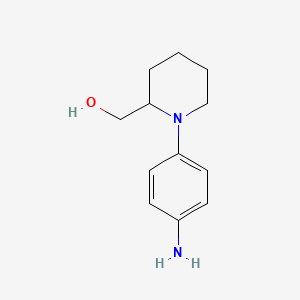
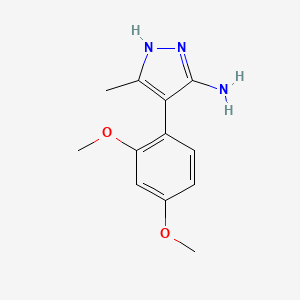
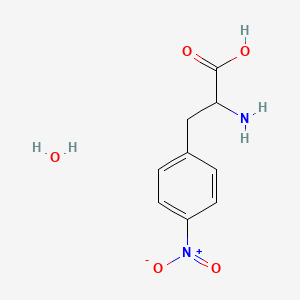
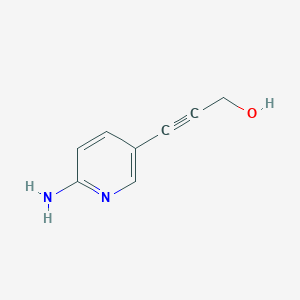
![2-[4-(4-Methoxyphenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetic acid](/img/structure/B1645518.png)
